2-Methyl-2,5-diazabicyclo[4.2.0]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-4-8-6-2-3-7(6)9/h6-8H,2-5H2,1H3 |
InChI Key |
HFDCQULRGXUUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2C1CC2 |
Origin of Product |
United States |
Strategic Retrosynthetic Analysis and Design for the 2 Methyl 2,5 Diazabicyclo 4.2.0 Octane Core
Precursor Design and Feasibility Assessment for Scaffold Assembly
Based on the key disconnections, specific precursors can be designed. The feasibility of each proposed route depends on the stability of intermediates, reaction yields, and stereochemical control.
Precursors for Strategy A ([2+2] Cycloaddition): A plausible route begins with a 1-methyl-1,2,3,6-tetrahydropyridine (B20088) precursor. The cycloaddition partner could be acrylonitrile, followed by reduction of the nitrile, or dichloroketene, followed by reduction of the carbonyl and reductive amination. The Harley-Mason approach, used for synthesizing bicyclo[4.2.0]octene derivatives, involves a [2+2] cycloaddition between an enamine (like 1-N-pyrrolidinylcyclohexene) and acrylonitrile, followed by a Hoffman elimination. nih.gov A similar approach using a piperazine-derived enamine could be envisioned.
Feasibility: The formation of the cis-fused ring system is often favored in photochemical [2+2] cycloadditions. However, the regioselectivity and stereoselectivity of thermal cycloadditions with substituted ketenes can be variable. The scalability of photochemical reactions can also be a concern.
Precursors for Strategy B (Intramolecular Cyclization): This route could start from 2,3-lutidine, which is oxidized to pyridine-2,3-dicarboxylic acid. Reduction, esterification, and reaction with methylamine (B109427) could lead to a piperidine (B6355638) intermediate. The challenge lies in selectively functionalizing the side chains to facilitate the final intramolecular cyclization. An alternative involves starting with a chiral precursor, such as aspartic acid, to build the piperazine (B1678402) ring system with stereochemical control, a strategy used in the synthesis of other diazabicycloalkanes. researchgate.netic.ac.uk
Feasibility: This approach offers good control over the piperazine ring's substitution pattern. The key step, an intramolecular SN2 reaction to form the cyclobutane (B1203170) ring, would likely suffer from poor kinetics due to the entropic cost of forming a four-membered ring (Baldwin's rules).
A comparison of these routes highlights the classic trade-offs in synthesis design:
| Synthetic Route | Key Reaction | Advantages | Potential Challenges |
| Route A | [2+2] Cycloaddition | Convergent; directly forms the bicyclic core. | Potential for low yields, side reactions, and difficulty in controlling stereochemistry. acs.org |
| Route B | Intramolecular Alkylation | More linear; potentially better control of substituents. | Ring-closing step to form the four-membered ring is likely to be difficult and low-yielding. |
Theoretical Considerations in Scaffold Construction and Ring System Formation
The construction of the 2-Methyl-2,5-diazabicyclo[4.2.0]octane core is governed by several theoretical principles that influence reaction outcomes.
Ring Strain and Stability: The bicyclo[4.2.0]octane system contains a fused cyclobutane ring, which possesses significant angle and torsional strain. This inherent strain makes the ring system susceptible to ring-opening reactions under certain conditions, such as in the presence of acid or base. researchgate.net The stability of the bicyclic product is a critical factor; for example, attempts to hydrolyze a nitrile on a bicyclo[4.2.0]octene system led to isomerization to a more stable alkene, highlighting the delicate nature of the scaffold. nih.gov
Reaction Mechanisms and Selectivity: The choice of ring-forming reaction has profound mechanistic implications.
Photochemical [2+2] Cycloaddition: This reaction proceeds through a diradical intermediate. The stereochemical outcome is not always predictable but often favors the cis-fused product. acs.org
Ketene (B1206846) Cycloaddition: The reaction of a ketene with an alkene (or enamine) is generally a concerted, suprafacial-suprafacial [π2s + π2s] process. This mechanism provides a high degree of stereochemical control, with the stereochemistry of the alkene being retained in the cyclobutane product. researchgate.net
Gold-Catalyzed Cycloisomerization: Modern methods for constructing bicyclo[4.2.0]octane cores involve gold-catalyzed cycloisomerization of enynes. researchgate.net While not directly applicable to a saturated diazabicyclo system, these advanced methods show the ongoing interest in forming this core structure and could potentially be adapted.
Ultimately, the successful synthesis of this compound would likely rely on a carefully optimized cycloaddition reaction to form the strained four-membered ring with the required cis-stereochemistry, as this appears to be the most direct and feasible approach despite its inherent challenges.
Advanced Synthetic Methodologies for 2 Methyl 2,5 Diazabicyclo 4.2.0 Octane and Its Analogs
Cycloaddition-Based Strategies for Bicyclic Ring Formation
Cycloaddition reactions are powerful tools for the construction of the 2,5-diazabicyclo[4.2.0]octane core, offering efficient pathways to this complex scaffold. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step, often with high stereocontrol.
Intermolecular [2+2] cycloaddition reactions represent a primary strategy for constructing the four-membered ring of the diazabicyclo[4.2.0]octane system. A notable example is the Staudinger ketene-imine cycloaddition, where a ketene (B1206846) reacts with an imine to form a β-lactam (a four-membered cyclic amide). wikipedia.orgbaranlab.orgnih.gov This reaction is known for its high stereoselectivity, typically yielding the cis diastereomer. nih.gov The reaction proceeds through a zwitterionic intermediate, followed by conrotatory ring closure. baranlab.org
The versatility of this method allows for the synthesis of a variety of substituted β-lactams by varying the substituents on both the ketene and the imine. nih.gov For instance, the reaction of a chloroketene, generated in situ from the corresponding acyl chloride, with a suitable cyclic imine can provide the bicyclic core. acgpubs.org The reaction conditions, such as the choice of solvent, can influence the reaction yield. acgpubs.org
Table 1: Examples of [2+2] Ketene Cycloaddition Reactions for Bicyclic Systems
| Ketene Precursor | Imine/Alkene | Product | Key Features |
| Chloroacetyl chloride | Cyclic imine | β-lactam fused system | Stereoselective formation of the cis isomer. nih.gov |
| Dichloroketene | Ynamide | 3-Amino-4,4-dichlorocyclobutenone | High reactivity of dichloroketene. nih.gov |
| Piperonyl ketene | 1,3-Cyclohexadiene | Bicyclic cyclobutanone | Solvent effects on yield have been observed. acgpubs.org |
Photochemical [2+2] cycloadditions offer an alternative and powerful method for the formation of the cyclobutane (B1203170) ring in the 2,5-diazabicyclo[4.2.0]octane scaffold. acs.orgacs.org These reactions involve the excitation of an alkene to a higher energy state, which then reacts with another alkene to form a cyclobutane ring. acs.org The use of light, including visible light, provides a green and efficient way to drive these reactions. google.com
A key advantage of photochemical methods is the ability to construct sterically congested and complex polycyclic systems that may be difficult to access through thermal methods. acs.org For example, the irradiation of N-protected diamines can induce ring closure to form the bicyclic structure. vulcanchem.com The reaction can be performed intermolecularly or intramolecularly. acs.org
Visible light-catalyzed [2+2] cycloadditions have emerged as a particularly attractive approach. google.com These methods often employ a photosensitizer that absorbs visible light and then transfers the energy to the reactants, initiating the cycloaddition. This approach avoids the use of high-energy UV light, which can sometimes lead to side reactions. The use of cheap and readily available 1,4-dihydropyridines and alkenes as substrates, along with a common photosensitizer, allows for the efficient and stereoselective synthesis of 2-azabicyclo[4.2.0]octane compounds. google.com
The Hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction, is a powerful tool for the synthesis of six-membered heterocyclic rings. wm.edunih.govnih.gov In the context of 2,5-diazabicyclo[4.2.0]octane synthesis, an intramolecular [4+2] hetero-Diels-Alder reaction can be employed to construct the six-membered piperazine (B1678402) ring of the bicyclic system. This strategy involves a molecule containing both a diene and a dienophile component, which then react intramolecularly to form the bicyclic scaffold.
While direct examples for the synthesis of 2-Methyl-2,5-diazabicyclo[4.2.0]octane via this specific intramolecular reaction are not prevalent in the provided search results, the general principle is well-established for the synthesis of related diazabicyclic systems like the bicyclo[2.2.2]diazaoctane core. wm.edunih.gov In these cases, a pyrazinone intermediate can act as the diene, which then undergoes cycloaddition. wm.edunih.gov The regioselectivity of the Diels-Alder reaction is a crucial aspect, and can often be controlled by the electronic properties of the diene and dienophile. nih.gov
Stereocontrolled and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereocontrolled and enantioselective synthetic methods for this compound and its analogs is of paramount importance.
Asymmetric induction in the key ring-forming steps is a crucial strategy for obtaining enantiomerically pure or enriched products. This can be achieved through various approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool. researchgate.netmdpi.com
For instance, in the context of [2+2] cycloadditions, chiral auxiliaries attached to either the ketene or the imine can direct the stereochemical outcome of the reaction. thieme-connect.de Similarly, chiral Lewis acids or other catalysts can be employed to catalyze the cycloaddition in an enantioselective manner. mdpi.com The use of chiral 1,4-dihydropyridines in photochemical cycloadditions has been shown to yield azabicyclo[4.2.0]octanes with moderate enantiomeric excess. rsc.org
Another powerful approach is the use of enzymes, such as Diels-Alderases, which can catalyze [4+2] cycloaddition reactions with high stereo- and enantioselectivity. nih.gov
Achieving high stereospecificity and diastereoselectivity is a key challenge in the synthesis of complex bicyclic systems like 2,5-diazabicyclo[4.2.0]octane. The relative configuration of the stereocenters in the final product is determined by the stereochemistry of the starting materials and the mechanism of the ring-forming reactions.
Many of the cycloaddition reactions used to construct the bicyclic scaffold are inherently stereospecific. For example, the Staudinger ketene-imine cycloaddition is known to be highly cis-diastereoselective. nih.gov Similarly, photochemical [2+2] cycloadditions are expected to be stereospecific for both olefinic reaction partners. acs.org
In cases where a mixture of diastereomers is formed, chromatographic separation or selective crystallization can be used to isolate the desired isomer. The stereochemistry of the final products is typically determined using spectroscopic methods, such as NMR, and in some cases, by X-ray crystallography. nih.govresearchgate.net
Chiral Auxiliary and Organocatalytic Approaches to Stereocontrol
Achieving stereocontrol is paramount in the synthesis of bioactive molecules. Chiral auxiliaries and organocatalysis represent two powerful strategies for introducing chirality and influencing the stereochemical outcome of reactions. While specific applications in the synthesis of this compound are emerging, principles can be drawn from related systems.
One established method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture using a chiral resolving agent. For the related trans-configured 2,5-diazabicyclo[4.2.0]octane scaffold, chiral acids have been successfully employed to separate enantiomers. evitachem.com This process involves the formation of diastereomeric salts, which can be separated based on their differing physical properties, followed by the removal of the chiral auxiliary to yield the enantiopure amine. evitachem.com
| Chiral Acid | Resolution Performance | Configuration Control |
|---|---|---|
| Tartaric Acid Derivatives | Effective for forming separable diastereomeric salts. | Allows for isolation of specific trans-enantiomers. evitachem.com |
| Camphorsulfonic Acid | Reported for resolution of similar bicyclic amines. | Provides access to optically active intermediates. evitachem.com |
| Mandelic Acid Derivatives | Used to resolve racemic amines through crystallization. | Enables stereochemical control post-synthesis. evitachem.com |
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, offers a complementary approach. Certain diazabicycloalkanes have themselves been investigated as potential organocatalysts. smolecule.com The inherent chirality and defined steric and electronic properties of scaffolds like rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate suggest their potential utility in asymmetric catalysis, although further research is needed to fully realize this capability. smolecule.com
Novel Ring-Closing and Cascade Reaction Sequences for Diazabicyclo[4.2.0]octane Construction
Modern synthetic chemistry has increasingly turned to powerful ring-closing and cascade reactions to build complex polycyclic frameworks from simpler precursors in a single step, enhancing efficiency and atom economy. 20.210.105
Ring-Closing Metathesis (RCM) has proven to be an exceptionally valuable method for constructing cyclic and bicyclic systems. nih.govnih.gov The synthesis of a diethyl 2,5-diazabicyclo[4.2.0]octane-3,6-dicarboxylate has been achieved using RCM. whiterose.ac.uk This reaction, typically employing a Grubbs-type catalyst, facilitates the formation of the strained four-membered ring fused to the six-membered piperazine core from a diene precursor. whiterose.ac.uk
| Precursor | Catalyst | Product | Diastereomeric Ratio | Yield | Reference |
|---|---|---|---|---|---|
| Diallyl-substituted amino ester | Grubbs Second Generation Catalyst | Diethyl 2,5-diazabicyclo[4.2.0]octane-3,6-dicarboxylate | 97:3 | 32% | whiterose.ac.uk |
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, provide elegant and efficient pathways to complex architectures. 20.210.105 A copper-catalyzed cascade has been used to synthesize fused nitrogen heterocycles. scholaris.ca This sequence can involve a vulcanchem.comvulcanchem.com sigmatropic rearrangement of an N-vinyl β-lactam followed by a 6π electrocyclization to furnish the fused aminocyclobutane core characteristic of the diazabicyclo[4.2.0]octane system. scholaris.ca Such methods offer excellent diastereoselectivity. scholaris.ca Furthermore, Ring-Opening Metathesis and Ring-Closing Metathesis (ROM-RCM) of bicyclo[4.2.0]octene-ynes using a second-generation ruthenium carbene complex under an ethylene (B1197577) atmosphere can produce tricyclic heterocyclic compounds, demonstrating a sophisticated cascade approach to scaffold elaboration. arkat-usa.org
Functional Group Interconversions and Selective Transformations on the Scaffold
Once the core bicyclic structure is assembled, selective functional group interconversions are essential for synthesizing diverse analogs. The presence of two nitrogen atoms and multiple carbon positions on the 2,5-diazabicyclo[4.2.0]octane scaffold presents both a challenge and an opportunity for regioselective and stereoselective transformations.
The selective oxidation or reduction of functional groups on the bicyclic core allows for fine-tuning of the molecule's properties. While specific examples on the this compound are not extensively documented, methodologies applied to similar azabicyclic systems illustrate the potential strategies.
For instance, the diastereoselective reduction of a ketone on a related 7,9-diazabicyclo[4.2.2]decane system was achieved with high selectivity (>99:1) using lithium borohydride (B1222165) (LiBH₄) at low temperatures to yield the corresponding syn-configured alcohol. researchgate.net Similarly, selective oxidation of a secondary alcohol on the 8-azabicyclo[3.2.1]octane core, the nucleus of tropane (B1204802) alkaloids, has been accomplished using reagents like the Dess-Martin periodinane (DMP), demonstrating precise control over the oxidation state of substituents. ehu.es
Controlling substitution reactions at a specific nitrogen or carbon atom is crucial for generating a library of analogs. The regioselectivity of such reactions is often dictated by the electronic and steric environment of the scaffold, which can be modulated by protecting groups.
For the related ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate, Density Functional Theory (DFT) calculations have been used to predict the regioselectivity of nucleophilic substitution reactions. vulcanchem.com The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) protecting groups polarizes the carbonyl carbons, making them the favored site for attack by nucleophiles like amines or alcohols. vulcanchem.com This predictive power is invaluable for designing synthetic routes that selectively functionalize one position over another.
| Scaffold | Reaction Type | Predicted Regioselectivity Driver | Favored Site of Attack | Reference |
|---|---|---|---|---|
| di-Boc-protected cis-2,5-diazabicyclo[4.2.0]octane | Nucleophilic Substitution | Electron-withdrawing Boc groups | Carbonyl carbons | vulcanchem.com |
Computational and Theoretical Chemical Investigations of 2 Methyl 2,5 Diazabicyclo 4.2.0 Octane
Conformational Analysis and Energetic Profiles of the Bicyclic System
The fusion of a six-membered piperazine-like ring with a four-membered azetidine (B1206935) ring in the 2,5-diazabicyclo[4.2.0]octane system results in significant conformational constraints and inherent ring strain. The presence of a methyl group on one of the nitrogen atoms further influences the conformational landscape and energetic profile of 2-Methyl-2,5-diazabicyclo[4.2.0]octane.
Table 1: Postulated Conformational Isomers of this compound
| Conformer | Methyl Group Orientation | Ring Pucker (Six-membered) | Ring Pucker (Four-membered) | Relative Energy (kcal/mol) |
| 1 | Equatorial | Chair | Puckered | 0.0 (Reference) |
| 2 | Axial | Chair | Puckered | > 0 |
| 3 | Equatorial | Twist-Boat | Puckered | > 0 |
| 4 | Axial | Twist-Boat | Puckered | > 0 |
| Note: This table is a hypothetical representation based on general principles of conformational analysis for N-methylated piperazine-like rings and is intended for illustrative purposes. Actual values would require specific computational studies. |
Electronic Structure and Bonding Analysis within the Diazabicyclo[4.2.0]octane Framework
The electronic structure of this compound is fundamental to its chemical behavior. Density Functional Theory (DFT) is a powerful computational tool used to investigate the electron distribution, molecular orbitals, and nature of chemical bonds within a molecule. bohrium.com
Analysis of the electronic structure of the diazabicyclo[4.2.0]octane framework would reveal the localization of electron density, particularly around the nitrogen atoms and in the strained C-N and C-C bonds of the azetidine ring. The nitrogen lone pairs play a crucial role in the molecule's basicity and nucleophilicity. The methyl group, being an electron-donating group, would further modulate the electron density on the nitrogen atom to which it is attached.
Studies on related heterocyclic systems demonstrate that understanding the electronic structure is key to predicting sites of reactivity. For instance, in similar bicyclic compounds, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions indicate the most probable sites for electrophilic and nucleophilic attack, respectively. mdpi.com Four-electron, three-center bonding has also been a subject of theoretical investigation in related strained ring systems. researchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description |
| Dipole Moment | Non-zero, influenced by the nitrogen atoms and methyl group. |
| Electron Density | Highest around the nitrogen atoms. |
| HOMO | Likely localized on the nitrogen atoms, particularly the N5 lone pair. |
| LUMO | Likely distributed across the σ* orbitals of the strained ring system. |
| Bonding | Characterized by covalent σ-bonds, with potential for bond weakening due to ring strain. |
| Note: These are generalized predictions. Precise values and orbital visualizations would necessitate specific DFT calculations. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. researchgate.netnih.govrsc.org By mapping the potential energy surface, these calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.govresearchgate.net
For this compound, quantum chemical calculations could be employed to study a variety of potential reactions, such as N-alkylation, N-acylation, and ring-opening reactions. The strained azetidine ring is a likely site of reactivity, and computational studies could predict the feasibility and stereochemical outcome of its cleavage under different conditions.
Mechanistic studies on analogous bicyclic systems, such as the mechanochemical [2+2] cycloreversion of bicyclo[4.2.0]octane derivatives, have shown that such reactions can proceed through diradical intermediates. nih.gov Similar computational approaches could be applied to understand the thermal or photochemical reactivity of this compound. Furthermore, the ring expansion of related 1-azabicyclo[n.1.0]alkanes has been computationally investigated, providing a framework for studying potential rearrangements in the diazabicyclo[4.2.0]octane system. arkat-usa.org
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.nettheisticscience.comrsc.org MD simulations can be used to explore the conformational dynamics of this compound, including ring-flipping and the interconversion between different conformers.
Predictive Modeling for Chemical Reactivity and Selectivity in Synthetic Transformations
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in medicinal chemistry and materials science. nih.govresearchgate.netdntb.gov.uadntb.gov.ua QSAR models correlate variations in the chemical structure of a series of compounds with their observed biological activity or chemical reactivity.
For derivatives of 2,5-diazabicyclo[4.2.0]octane, QSAR models could be developed to predict their affinity for specific biological targets, such as receptors or enzymes. nih.govgoogle.com For example, a study on diazabicyclo[4.2.0]octanes as nicotinic acetylcholine (B1216132) receptor agonists utilized such models. rsc.org These models can guide the design of new analogs with improved potency and selectivity.
In the context of synthetic transformations, predictive models can help to anticipate the regioselectivity and stereoselectivity of reactions. By identifying the key structural and electronic features that govern reactivity, these models can aid in the development of more efficient and selective synthetic routes to novel derivatives of this compound. acs.orgwhiterose.ac.uk
Derivatization and Functionalization Strategies for Scaffold Diversification
Selective Modifications at Nitrogen Centers within the Bicyclic Amine
The presence of two nitrogen atoms in the 2,5-diazabicyclo[4.2.0]octane core offers opportunities for selective functionalization, which is critical for modulating the compound's biological activity and physicochemical properties. The strategic protection and deprotection of these nitrogen atoms are fundamental to achieving selective modifications. For instance, the use of a tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of one nitrogen while the other remains protected. This protecting group can be subsequently removed under acidic conditions to allow for further derivatization if needed.
One common strategy involves the acylation of one of the nitrogen atoms. This can be achieved by reacting the bicyclic amine with various acylating agents, such as acid chlorides or anhydrides. Another approach is the introduction of sulfonyl groups, as seen in the synthesis of some β-lactamase inhibitors where a sulfonylamidine moiety is introduced at the C2 position of the diazabicyclooctane ring. researchgate.net These modifications can significantly influence the molecule's interaction with its biological target.
Introduction of Diverse Chemical Moieties onto the Bicyclic Ring System
Beyond the nitrogen centers, the carbon framework of the 2-methyl-2,5-diazabicyclo[4.2.0]octane ring system can be functionalized to introduce a wide array of chemical groups. This diversification is key to exploring the structure-activity relationships (SAR) of these compounds.
One prominent method for introducing diversity is through cycloaddition reactions. For example, the [2+2] cycloaddition of a ketene (B1206846) to an appropriate dihydropyridine (B1217469) derivative can be used to construct the bicyclo[4.2.0]octane core, which can then be further modified. researchgate.net Additionally, intramolecular 1,3-dipolar cycloadditions have been employed to synthesize novel fused β-lactams incorporating the diazabicyclooctane framework. cdnsciencepub.comcapes.gov.br
Another powerful technique is the use of click chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and the ruthenium-catalyzed alkyne-azide cycloaddition (RuAAC). These reactions allow for the regioselective formation of triazole rings, providing a versatile method to introduce a wide range of functional groups and explore new chemical space. researchgate.net The introduction of triazole-containing moieties has been a key strategy in the development of second-generation β-lactamase inhibitors based on the diazabicyclooctane scaffold. nih.govresearchgate.net
Strategies for Scaffold-Based Chemical Library Generation
The systematic exploration of chemical space around the this compound scaffold is often achieved through the generation of chemical libraries. This approach, known as scaffold-based library design, allows for the rapid synthesis of a large number of related compounds for high-throughput screening. researchgate.netpyxis-discovery.comnih.gov
A common strategy involves a "build-couple-transform" paradigm. researchgate.net In this approach, a core scaffold is first synthesized ("build"). Then, various building blocks are attached to the scaffold through reliable chemical reactions ("couple"). Finally, the resulting intermediates can undergo further chemical transformations to generate a diverse set of final products ("transform"). This methodology facilitates the creation of libraries with significant scaffold diversity.
For the 2,5-diazabicyclo[4.2.0]octane core, library generation often involves parallel synthesis techniques where the core scaffold is reacted with a variety of reagents in a spatially separated manner, such as in multi-well plates. pyxis-discovery.com This allows for the efficient production of a large number of derivatives with different substituents at various positions of the bicyclic ring. The choice of building blocks and the reactions used for their attachment are guided by the desire to explore a wide range of chemical properties and potential biological interactions.
Regioselective Functionalization Approaches for Complex Derivatives
Achieving regioselectivity—the preferential reaction at one specific site in a molecule with multiple reactive sites—is a significant challenge and a critical aspect of synthesizing complex derivatives of this compound.
The inherent reactivity differences between the two nitrogen atoms can be exploited for regioselective functionalization. For instance, the steric environment around one nitrogen might favor its reaction over the other. Furthermore, the use of directing groups can guide reagents to a specific position on the molecule.
In the context of cycloaddition reactions, the choice of reactants and reaction conditions can control the regioselectivity of the addition to form specific isomers of the bicyclic system. rsc.org For example, the regioselectivity of the rearrangement of azanorbornanic aminyl radicals to form diazabicyclo[3.2.1]oct-2-ene systems has been studied, highlighting the influence of the bicyclic skeleton on the reaction outcome. nih.gov
The development of regioselective methods is crucial for the synthesis of specific stereoisomers and analogs with well-defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity.
Future Prospects and Emerging Research Frontiers for Diazabicyclo 4.2.0 Octane Systems
Development of Green and Sustainable Synthetic Routes to the Core Scaffold
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including the diazabicyclo[4.2.0]octane core. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
One promising green approach is the use of photochemical [2+2] cycloadditions . This method can be used to construct the core bicyclo[4.2.0]octane framework by irradiating precursor molecules with UV light, often avoiding the need for harsh reagents. vulcanchem.com For instance, the Paternò-Büchi reaction, a photocycloaddition between a carbonyl group and an alkene, can generate oxetane-containing bicyclic systems, which are structurally related. nih.gov
Another key area is the development of reusable and non-toxic catalysts . For related diazabicycloalkane syntheses, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives have been shown to be effective, mild, and reusable for various organic transformations. chemrevlett.comeurjchem.comchemrevlett.com The application of such principles to the synthesis of the [4.2.0] system is an active area of research.
Furthermore, the use of environmentally benign solvent systems is a major frontier. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as non-volatile and safer alternatives to traditional organic solvents. acs.org For example, a DES formed from an N-alkylated 1,4-diazabicyclo[2.2.2]octane and polyethylene (B3416737) glycol (PEG) has been successfully used as a reaction medium, highlighting a sustainable strategy that could be adapted for the synthesis of the 2,5-diazabicyclo[4.2.0]octane scaffold. acs.org
| Sustainable Strategy | Example/Application | Potential Benefit for Diazabicyclo[4.2.0]octane Synthesis |
| Photochemistry | [2+2] Cycloadditions | Energy-efficient, reduced reagent use |
| Reusable Catalysts | DABCO-based organocatalysts | Lower catalyst loading, easier purification, reduced waste |
| Green Solvents | Deep Eutectic Solvents (DES) | Reduced volatility, lower toxicity, potential for reuse |
Integration with Flow Chemistry and Automated Synthesis Methodologies
To accelerate the discovery and development of new drugs based on the diazabicyclo[4.2.0]octane framework, researchers are turning to high-throughput technologies like flow chemistry and automated synthesis. These methods offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and efficiency.
A notable example is the catalytic asymmetric total synthesis of diazabicyclooctane-based β-lactamase inhibitors, where the use of flow technologies for producing key intermediates led to faster reaction times and greater synthetic efficiency compared to batch methods. This approach allows for precise control over reaction parameters such as temperature and mixing, which is crucial when dealing with highly reactive or unstable intermediates. beilstein-journals.org
Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses, dramatically speeding up the creation of compound libraries for screening. whiterose.ac.uk This is particularly valuable for exploring the structure-activity relationships (SAR) of new 2,5-diazabicyclo[4.2.0]octane derivatives, allowing for the rapid generation of analogues with varied substituents.
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Typically larger, single vessel | Micro to meso scale, continuous stream |
| Heat Transfer | Slower, potential for hot spots | Rapid and efficient |
| Mixing | Can be inefficient | Highly efficient and controlled |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Efficiency | Lower throughput | High throughput and easy scale-up |
Advanced Spectroscopic and Structural Elucidation Methodologies for Mechanistic Studies
A deep understanding of the three-dimensional structure and reaction mechanisms of diazabicyclo[4.2.0]octane systems is critical for designing new functional molecules. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the stereochemistry of the bicyclic core. Detailed analysis using 1H and 13C NMR, along with two-dimensional techniques like COSY and NOESY, allows for the unambiguous assignment of cis- and trans-fused isomers. arkat-usa.org Specific NMR parameters, such as the chemical shift of carbonyl carbons and geminal coupling constants, serve as reliable indicators to differentiate between diastereomers. arkat-usa.org
X-ray crystallography provides definitive proof of a molecule's solid-state structure, including absolute stereochemistry. For example, the crystal structure of a 6-oxa-1,3-diazabicyclo[4.2.0]octane-2,4-dione, formed via a photocycloaddition reaction, confirmed its head-to-tail regiochemistry and the boat conformation of the pyrimidine (B1678525) ring. nih.gov Similarly, diffraction data for novel 2,5-diazabicyclo[4.2.0]octane derivatives has been collected to confirm their structure and stereochemistry. google.com
Computational modeling complements experimental data by providing insights into reactivity and molecular interactions. Methods like Density Functional Theory (DFT) can predict regioselectivity in reactions, while molecular docking simulations help to visualize how these molecules bind to biological targets like enzymes. vulcanchem.com Furthermore, advanced techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that correlate the structural features of diazabicyclo[4.2.0]octane derivatives with their biological activity. acs.org
| Methodology | Information Provided | Example Application for Diazabicyclo[4.2.0]octane |
| 1D & 2D NMR Spectroscopy | Connectivity, stereochemistry (cis/trans), conformation | Differentiating between diastereomers of bicyclo[4.2.0]octan-2,7-diones. arkat-usa.org |
| X-Ray Crystallography | Absolute 3D structure, bond lengths/angles, crystal packing | Confirming the structure of novel 2,5-diazabicyclo[4.2.0]octane GLP-1 modulators. google.com |
| Computational Chemistry (DFT, Docking, 3D-QSAR) | Reaction mechanisms, binding modes, structure-activity relationships | Predicting receptor affinity and guiding the design of new nicotinic receptor agonists. acs.orgnih.gov |
Exploration of Ring-Opening and Ring-Remodeling Reactions for Novel Scaffold Generation
The inherent ring strain of the bicyclo[4.2.0]octane system makes it a valuable precursor for chemical transformations that generate novel molecular scaffolds. Ring-opening and ring-remodeling reactions can convert the bicyclic core into different, often more complex, heterocyclic structures.
One strategy involves the nucleophilic ring-opening of the strained four-membered ring. While demonstrated extensively on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) system to produce piperazine (B1678402) derivatives, the same principle can be applied to the [4.2.0] scaffold. researchgate.net Such reactions could transform a 2,5-diazabicyclo[4.2.0]octane into functionalized piperidines or other monocyclic heterocycles, which are themselves important pharmacophores.
Ring expansion reactions offer another route to novel structures. For example, the synthesis of the 8-oxo-1,3-diazabicyclo[4.2.0]octane ring system can be achieved from a 4-allyl-azetidin-2-one, demonstrating the construction of the bicyclic system from a monocyclic precursor. rsc.org Conversely, cleavage of one of the rings can lead back to highly functionalized monocyclic systems, which can be used as building blocks for other targets.
Finally, transannular cyclizations , where a bond is formed across a larger ring, can be used to construct bicyclic systems and represent a form of ring remodeling. nih.gov These strategies highlight the versatility of the diazabicyclo[4.2.0]octane core, not just as a final scaffold, but as a key intermediate in the synthesis of diverse chemical architectures. bham.ac.ukarkat-usa.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-methyl-2,5-diazabicyclo[4.2.0]octane, and how can purity be optimized?
- Methodological Answer : The synthesis often involves cyclization reactions with ethylenediamine derivatives and formaldehyde under basic conditions. For example, tert-butyl-protected analogs (e.g., tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate) are synthesized via nucleophilic substitution and subsequent deprotection . Purification typically employs column chromatography (silica gel) or recrystallization, with purity verified via HPLC (>97%) .
Q. How is the bicyclo[4.2.0] framework structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the bicyclic structure and substituent positions. For example, distinct splitting patterns in ¹H NMR differentiate axial and equatorial protons. X-ray crystallography resolves stereochemistry, while mass spectrometry (HRMS) validates molecular weight (e.g., C₆H₁₂N₂, MW 112.17 g/mol) . Computational tools like PubChem-derived InChI and SMILES strings aid in structural validation .
Q. What are the foundational applications of bicyclo[4.2.0] diazabicyclo compounds in catalysis?
- Methodological Answer : These compounds act as Lewis bases in polymerization (e.g., urethane synthesis) and organocatalysis due to their nucleophilic tertiary amines. For instance, DABCO analogs facilitate Knoevenagel condensations via deprotonation mechanisms . Reaction kinetics can be monitored using in situ FTIR or GC-MS to assess catalytic efficiency .
Advanced Research Questions
Q. How does the bicyclo[4.2.0] scaffold modulate receptor activity, and what mechanistic pathways are involved?
- Methodological Answer : Studies on analogs like 3,7-diazabicyclo[4.2.0]octane reveal selective orexin receptor antagonism. Radioligand binding assays (e.g., competitive displacement with ³H-SB-674042) and cAMP inhibition assays are used to quantify affinity (IC₅₀ values). Molecular docking (e.g., AutoDock Vina) identifies key interactions with hydrophobic receptor pockets .
Q. What computational strategies predict the reactivity of bicyclo[4.2.0] derivatives in novel synthetic pathways?
- Methodological Answer : AI-driven retrosynthesis tools (e.g., Synthia, Reaxys) leverage reaction databases to propose feasible routes. For example, bicyclo[4.2.0]octane derivatives are prioritized for ring-strain-driven reactions, such as [2+2] cycloadditions. Density Functional Theory (DFT) calculations (e.g., Gaussian) model transition states and activation energies .
Q. How do structural variations (e.g., methyl substitution) impact the physicochemical properties of diazabicyclo compounds?
- Methodological Answer : Comparative studies using analogs (e.g., tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate vs. unsubstituted derivatives) reveal that methyl groups enhance lipophilicity (logP ↑0.5–1.0) and steric hindrance, reducing nucleophilicity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .
Q. What strategies improve the scalability of bicyclo[4.2.0]octane synthesis while minimizing byproducts?
- Methodological Answer : Flow chemistry techniques enhance reproducibility for cyclization steps, reducing reaction times by 50% compared to batch processes. Catalytic hydrogenation (Pd/C, H₂) optimizes diastereoselectivity (>90% trans-isomer yield). Process Analytical Technology (PAT) monitors intermediates via inline Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
